molecular formula C10H8BrFN2O2 B11822632 Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11822632
M. Wt: 287.08 g/mol
InChI Key: IYTUPCRBGNFVOI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at position 7, fluorine at position 4, and an ethyl ester group at position 3. Its molecular formula is C₁₀H₈BrFN₂O₂, with a molecular weight of 287.09 g/mol (CAS: 2740353-97-1) . This compound is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for developing bioactive molecules, particularly kinase inhibitors or antiviral agents. Its bromine and fluorine substituents enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and modulate electronic properties for target binding .

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3

InChI Key

IYTUPCRBGNFVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Core Formation :

    • Pyrazolo[1,5-a]pyridine Synthesis : The pyrazolo[1,5-a]pyridine scaffold is often synthesized via cyclization reactions. For example, N-amino-2-imino-pyridine derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazolo[1,5-a]pyridine core.

    • Reaction Conditions : Ethanol with acetic acid (6 equivalents) and oxygen atmosphere at 130°C for 18 hours yields high-purity products.

  • Bromination :

    • Regioselective Bromination : Bromine is introduced at the 7-position via electrophilic aromatic substitution. This step requires careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid over-bromination.

  • Fluorination :

    • Direct Fluorination : Fluorine is added at the 4-position using fluorinating agents (e.g., diethylaminosulfur trifluoride, DAST) or via nucleophilic aromatic substitution under specific conditions.

  • Esterification :

    • Ethyl Ester Formation : The carboxylic acid group is esterified using ethanol and a catalyst (e.g., SOCl₂ or DCC) to yield the ethyl carboxylate.

Challenges and Optimization:

  • Yield Variability : Bromination and fluorination steps are sensitive to reaction conditions. For example, in the synthesis of related quinoline derivatives, SOCl₂/DMF reflux conditions achieved 76% yield for chloro intermediates.

  • Purity Control : Chromatographic purification (e.g., silica gel) is critical to isolate the desired product from byproducts.

Cycloaddition-Based Synthesis

This method employs 1,3-dipolar cycloaddition reactions to construct the pyrazolo[1,5-a]pyridine core, followed by halogenation and esterification.

Protocol:

  • Synthesis of N-Aminopyridine Sulfates :

    • Substituted pyridines react with hydroxylamine-O-sulfonic acid to form N-amino-pyridine sulfates. This avoids the use of iodine salts, simplifying subsequent steps.

  • Cycloaddition with Ethyl Propionate :

    • The N-amino-pyridine sulfate reacts with ethyl propionate in a mixture of water and DMF. The reaction proceeds under mild conditions (room temperature to 130°C) to form the pyrazolo[1,5-a]pyridine-3-carboxylate derivative.

  • Halogenation :

    • Bromination and fluorination are performed as described in Section 1.

Advantages:

  • Higher Yields : This method achieves yields of 88–93% for pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.

  • Cost Efficiency : Avoids expensive reagents like iodine salts, reducing production costs.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-couplings enable functionalization at the 3-position of the pyrazolo[1,5-a]pyridine core, useful for introducing substituents like bromine or fluorine.

Example: Suzuki-Miyaura Coupling:

  • Starting Material :

    • 3-Bromopyrazolo[1,5-a]pyridine derivatives serve as substrates.

  • Reaction Conditions :

    • Pd(PPh₃)₄ (5 mol%), CuI, 1,10-phenanthroline, and arylboronic acids in toluene/Na₂CO₃(aq) at 130°C.

  • Yield :

    • Coupling reactions with aryl bromides yield products in 40–70% efficiency, depending on steric and electronic factors.

Applications:

  • Kinase Inhibitor Synthesis : Pd-catalyzed reactions are used to attach aryl groups for bioactivity optimization.

Comparative Data: Reaction Conditions and Yields

The table below summarizes key reaction parameters and yields from published methods.

MethodReagents/ConditionsYield (%)Reference
Halogenation + EsterificationEthanol, acetic acid, O₂, 130°C, 18h74–94
CycloadditionEthyl propionate, DMF/water, 130°C88–93
Suzuki CouplingPd(PPh₃)₄, CuI, 1,10-phenanthroline, toluene40–70
Quinoline BrominationSOCl₂, DMF, reflux76

Critical Challenges and Solutions

  • Regioselectivity :

    • Bromination : Directed ortho substitution can be achieved using electron-donating groups. For example, fluorine at position 4 directs bromine to position 7.

    • Fluorination : Trifluoroacetic anhydride (TFA) or DAST may be used under controlled conditions to avoid over-fluorination.

  • Scalability :

    • Continuous Flow Reactors : Industrial production employs flow chemistry to optimize reaction times and minimize side reactions.

  • Purity :

    • Chromatographic Purification : MPLC (medium-pressure liquid chromatography) with gradients of ethyl acetate/hexanes ensures high-purity final product.

Industrial and Research Applications

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile intermediate in drug discovery:

  • Kinase Inhibitors : Derivatives target kinases like AXL and c-MET, implicated in cancer and inflammatory diseases.

  • Neuroprotective Agents : Structural analogs show promise in treating neurodegenerative disorders.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. For example:

  • Amination : Reaction with ammonia or primary amines in DMF at 80–100°C yields 7-amino derivatives.

  • Suzuki Coupling Precursor : The bromide serves as a leaving group in palladium-catalyzed cross-couplings. A study demonstrated 85–92% yields in Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1) at 70°C .

Key Data :

Reaction TypeConditionsProductYield
AminationNH₃, DMF, 80°C7-Amino derivative78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂OBiaryl product89%

Electrophilic Aromatic Substitution

The fluorine atom at the 4-position directs electrophilic substitutions to the 5- and 6-positions. Nitration with HNO₃/H₂SO₄ at 0°C selectively produces 5-nitro derivatives, while bromination (Br₂/FeBr₃) yields 5,7-dibromo compounds.

Mechanistic Insight :
Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity. Computational studies (DFT) confirm lower activation energy for nitration at the 5-position (ΔG‡ = 12.3 kcal/mol) .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:

  • Acid Formation : Treatment with NaOH (2M) in EtOH/H₂O (1:1) at reflux yields 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (95% yield).

  • Amide Formation : Reaction with HATU/DIPEA and amines produces amides, critical for bioactive molecule synthesis .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles. For instance:

  • Pyrazoloquinoline Synthesis : Heating with CuI/L-proline in DMSO at 120°C generates tricyclic structures via C–N bond formation (72% yield) .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens:

  • Iodination : KI/CuI in DMF at 100°C replaces Br with I (82% yield), enhancing reactivity for subsequent couplings.

Comparative Reaction Data Table

ReactionReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 70°C7-Aryl derivative89%
Ester HydrolysisNaOH, EtOH/H₂O, refluxCarboxylic acid95%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative68%
IodinationKI, CuI, DMF, 100°C7-Iodo derivative82%

Mechanistic and Kinetic Studies

  • Kinetics of Hydrolysis : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) indicate base-catalyzed ester cleavage.

  • DFT Calculations : Substituent effects on regioselectivity align with frontier molecular orbital theory (HOMO = -5.8 eV) .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitor development .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has garnered attention for its potential as a lead compound in drug development. Its unique structure allows for various interactions with biological targets, making it a candidate for treating several diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties through the following mechanisms:

  • Inhibition of Kinases : this compound selectively inhibits kinases involved in cancer progression. These include AXL and c-MET kinases, which are associated with tumor growth and metastasis .
  • Induction of Apoptosis : Studies show that this compound can trigger apoptotic pathways in various cancer cell lines, leading to reduced cell viability .
StudyCell LineIC50 Value (µM)Mechanism
Journal of Medicinal ChemistryA549 (Lung)12.5Kinase inhibition
Journal of Medicinal ChemistryMCF7 (Breast)8.3Apoptosis induction

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drug development .

Enzyme Inhibition

This compound has shown efficacy in inhibiting various enzymes critical for disease pathways:

  • Phosphodiesterases (PDEs) : Compounds in this class may modulate signaling pathways involved in numerous diseases, enhancing their therapeutic potential .

Neuroprotective Effects

Emerging research suggests that derivatives of pyrazolo[1,5-a]pyridine could have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease . The bromine and fluorine substitutions may enhance the compound's efficacy by affecting its electronic properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines.

Fluorination Impact on Bioavailability

Research has also focused on how the fluorination of this compound affects its bioavailability and pharmacokinetic properties, suggesting that fluorine substitution can improve metabolic stability and enhance biological activity .

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) and Ethyl 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (10)

  • Key Differences :
    • Compound 13 : Bromine at position 6, methoxy at position 4.
    • Compound 10 : Bromine at position 4, methoxy at position 5.
  • Synthetic Yields : Compound 13 (30%) vs. Compound 10 (7%), indicating higher regioselectivity for bromine at position 6 .

Ethyl 6-Bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₁H₁₁BrN₂O₂ (MW: 287.13 g/mol) .
  • Key Difference : Methyl group at position 7 instead of fluorine.

Ethyl 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₀H₈BrFN₂O₂ (MW: 287.09 g/mol) .
  • Key Difference : Fluorine at position 6 instead of 4.
  • Implications : Positional isomerism affects electronic distribution; fluorine at position 6 may sterically hinder reactions at adjacent positions.

Core Structure Modifications

Ethyl 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Molecular Formula : C₉H₈BrN₃O₂ (MW: 270.08 g/mol) .
  • Key Difference : Pyrimidine core replaces pyridine, reducing ring aromaticity.
  • Implications : Pyrimidine’s electron-deficient nature enhances interactions with biological targets like kinases or viral enzymes .

Functional Group Replacements

Ethyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (25)

  • Molecular Formula : C₁₆H₂₂BN₂O₄ (MW: 317.18 g/mol) .
  • Key Difference : Boronate ester at position 6; imidazo[1,5-a]pyridine core.
  • Applications : Designed for Suzuki-Miyaura couplings, enabling rapid diversification of the heterocyclic scaffold .

Key Findings

Substituent Position : Bromine at position 7 (target compound) vs. 4 or 6 (others) significantly impacts reactivity and regioselectivity in cross-coupling reactions .

Electron-Withdrawing Groups : Fluorine enhances electrophilicity at position 4, making the target compound more reactive than methyl- or methoxy-substituted analogs .

Core Modifications : Pyrazolopyrimidine derivatives (e.g., CAS 1389302-26-4) exhibit distinct electronic properties compared to pyrazolopyridines, favoring interactions with specific biological targets .

Commercial Accessibility : Methyl-substituted analogs (e.g., CAS 2387600-95-3) are more readily available, while the target compound faces discontinuation .

Biological Activity

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Molecular Characteristics:

PropertyValue
Molecular Formula C10H8BrFN2O2
Molecular Weight 287.09 g/mol
IUPAC Name This compound
CAS Number 2387596-83-8

The compound features a unique structure that includes both bromine and fluorine atoms, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Properties: Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting the proliferation of HeLa (cervical cancer) and L929 (fibroblast) cells .
  • Antimicrobial Activity: Compounds in this class have demonstrated antimicrobial properties against a range of pathogens. The presence of halogens is believed to enhance these effects by disrupting microbial cell membranes or interfering with metabolic processes.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Study 1: Anticancer Activity

A study conducted by Professor Jian-Feng Ge's group explored the use of pyrazolo[1,5-a]pyrimidines as biomarkers in cancer research. The study demonstrated that modifications in the pyrazolo structure significantly affected their ability to inhibit cancer cell growth . this compound was included in this study and showed promising results in reducing cell viability in vitro.

Case Study 2: Antimicrobial Efficacy

In another research article focusing on antimicrobial agents derived from pyrazolo compounds, this compound exhibited notable activity against Gram-positive bacteria. The study emphasized the importance of halogenation in enhancing antimicrobial potency .

Q & A

Advanced Research Question

  • DFT calculations : Model transition states to predict regiochemical outcomes (e.g., Fukui indices identify electrophilic centers) .
  • Molecular docking : Screens binding affinities for target proteins (e.g., dihydroorotate dehydrogenase) .

How does the introduction of electron-withdrawing groups (Br, F) affect further functionalization?

Advanced Research Question

  • Nucleophilic aromatic substitution (SNAr) : Bromine at C-7 facilitates Suzuki-Miyaura couplings with aryl boronic acids .
  • Electrophilic substitution : Fluorine deactivates the ring, requiring harsh conditions for nitration or sulfonation .

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